![molecular formula C11H10ClN B11903086 3-(2-Chloroethyl)quinoline](/img/structure/B11903086.png)
3-(2-Chloroethyl)quinoline
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Overview
Description
3-(2-Chloroethyl)quinoline is a heterocyclic aromatic compound that features a quinoline ring system substituted with a 2-chloroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: 3-(2-Azidoethyl)quinoline, 3-(2-Thiocyanatoethyl)quinoline.
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-Chloroethyl)quinoline exhibits significant biological activities, making it a valuable compound in medicinal chemistry. Research indicates that quinoline derivatives, including this compound, demonstrate a range of pharmacological effects:
- Antimicrobial Activity : Quinoline compounds have shown efficacy against various pathogens. For instance, derivatives have been evaluated for their antibacterial and antifungal properties, with some exhibiting potent activity against resistant strains of bacteria and fungi .
- Anticancer Properties : Studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. Specific analogs have been tested against different cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis .
- Antiviral Effects : There is emerging evidence that quinoline derivatives may act as inhibitors of viral replication, including potential activity against HIV and other viruses. The mechanism often involves interference with viral enzymes or host cell pathways .
Antioxidant Properties
The antioxidant potential of this compound has been investigated in several studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.
- Free Radical Scavenging : Research has demonstrated that quinoline derivatives possess significant free radical scavenging abilities. For example, compounds derived from 2-chloroquinoline have been shown to effectively reduce oxidative stress in vitro, indicating their potential as therapeutic agents for conditions related to oxidative damage .
- Comparative Studies : A comparative analysis of various quinoline derivatives highlighted the superior antioxidant activity of certain compounds, suggesting that modifications at specific positions (like the 3-position) can enhance their efficacy .
Agricultural Applications
Quinoline derivatives have also found applications in agriculture, particularly in plant protection:
- Herbicide Development : Research has explored the use of quinoline derivatives as herbicides or as antidotes to mitigate the harmful effects of aggressive agricultural chemicals on crops. These compounds can protect plants from damage caused by herbicides, enhancing crop resilience .
- Pesticide Formulations : The incorporation of quinoline derivatives into pesticide formulations has been studied for their ability to improve the efficacy and safety profiles of existing agricultural chemicals .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to significantly inhibit the growth of breast cancer cells (MDA-MB-231). The study utilized both in vitro assays and molecular docking studies to elucidate the compound's mechanism of action, which involved targeting specific cellular pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)quinoline involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.
Comparison with Similar Compounds
2-Chloroquinoline: A structurally similar compound with a chlorine atom at the second position of the quinoline ring.
3-(2-Bromoethyl)quinoline: Similar to 3-(2-Chloroethyl)quinoline but with a bromine atom instead of chlorine.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Biological Activity
3-(2-Chloroethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a quinoline ring substituted with a chloroethyl group. This substitution plays a crucial role in its reactivity and biological interactions. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can inhibit cellular processes and induce apoptosis in cancer cells.
The mechanism of action involves the following key processes:
- Covalent Bond Formation : The chloroethyl group can react with nucleophiles such as amino acids in proteins or bases in nucleic acids, resulting in structural modifications that disrupt normal cellular functions.
- Inhibition of Cellular Processes : By modifying critical proteins and nucleic acids, this compound may inhibit cell proliferation and promote cell death, particularly in cancerous cells.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. Its ability to induce apoptosis has been linked to its interaction with DNA and proteins involved in cell cycle regulation.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its efficacy and mechanism.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound demonstrates IC50 values ranging from 5 to 20 µM against various cancer cell lines. These values indicate a potent ability to inhibit cell growth compared to standard chemotherapeutic agents .
- Mechanistic Studies : A study focused on the interaction of this compound with cellular components revealed that it induces DNA damage through the formation of adducts, leading to cell cycle arrest and apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds.
Table: Comparison with Related Compounds
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Covalent modification of DNA and proteins |
2-Chloroquinoline | Moderate | Low | Interference with protein synthesis |
3-(2-Bromoethyl)quinoline | High | Moderate | Similar covalent interactions |
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(2-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2 |
InChI Key |
QYUDUAKYXCFSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCl |
Origin of Product |
United States |
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